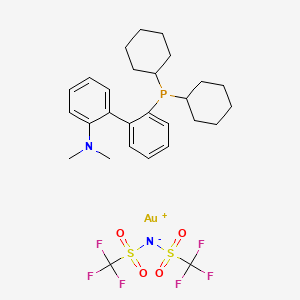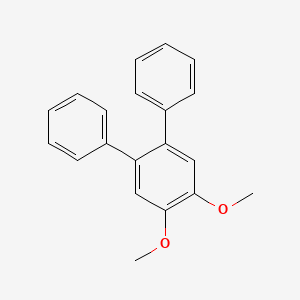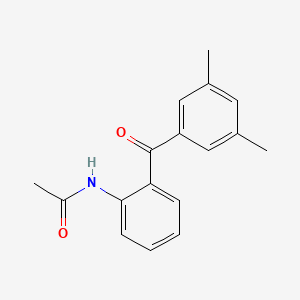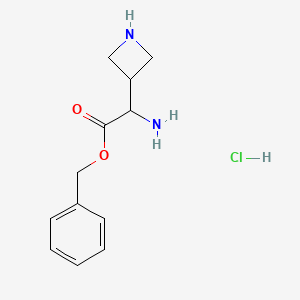
(2r,4s)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, which are commonly used as protecting groups in peptide synthesis. The compound’s unique stereochemistry, with the (2R,4S) configuration, makes it valuable in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Boc group, typically through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Fmoc Protection: The carboxylic acid group is then protected using the Fmoc group, usually by reacting with Fmoc-Cl in the presence of a base like sodium bicarbonate.
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring, often using a cyclization agent such as triphosgene.
Purification: The final product is purified using techniques like column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, typically involving the pyrrolidine ring or the carboxylic acid group.
Coupling Reactions: It is commonly used in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc group.
Coupling Reagents: Carbodiimides such as EDC or DCC, often in combination with HOBt or HOAt, are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected intermediates, coupled peptides, and various functionalized derivatives of the pyrrolidine ring.
科学的研究の応用
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of peptides and peptidomimetics, which are important in studying protein-protein interactions and enzyme functions.
Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates with specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxylic acid functionalities, respectively, allowing for selective reactions to occur at other sites of the molecule. The compound’s stereochemistry ensures that the resulting peptides or other products have the desired chiral configuration, which is crucial for their biological activity.
類似化合物との比較
Similar Compounds
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
(2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-hydroxyl: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
The uniqueness of (2R,4S)-1-Fmoc-4-boc-aminopyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination allows for precise control over the synthesis of complex molecules, making it a valuable tool in organic synthesis and pharmaceutical research.
特性
分子式 |
C25H28N2O6 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
(2R,4S)-2-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-21(28)15-12-25(26,22(29)30)27(13-15)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14,26H2,1-3H3,(H,29,30)/t15-,25+/m0/s1 |
InChIキー |
AGXHKHOHZANTQV-ODCWNRFASA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



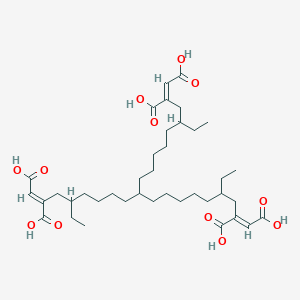
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)

![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
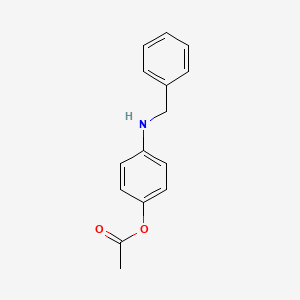
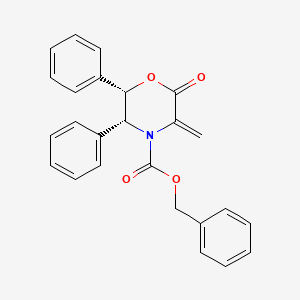
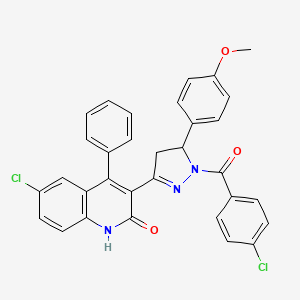
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
